molecular formula C19H11Cl2N5O B2752911 4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline

4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B2752911
M. Wt: 396.2 g/mol
InChI Key: ABGPUQXRCXUIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

STING Agonist 1a is a synthetic compound designed to activate the stimulator of interferon genes (STING) pathway. This pathway plays a crucial role in the innate immune response by detecting cytosolic DNA and triggering the production of type I interferons and other cytokines. STING Agonist 1a has shown promise in enhancing immune responses against tumors and infections, making it a valuable tool in immunotherapy research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of STING Agonist 1a typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of cyclic dinucleotides, which are essential for STING activation. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure high yield and purity .

Industrial Production Methods

Industrial production of STING Agonist 1a involves scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions for large-scale synthesis, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The goal is to produce the compound in sufficient quantities for clinical and research applications .

Chemical Reactions Analysis

Types of Reactions

STING Agonist 1a undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of STING Agonist 1a include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of STING Agonist 1a, which can be further modified to enhance their biological activity and stability .

Scientific Research Applications

STING Agonist 1a has a wide range of scientific research applications, including:

Mechanism of Action

STING Agonist 1a exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change that allows it to translocate to the Golgi apparatus. This translocation activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Activated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons and other pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of STING Agonist 1a

STING Agonist 1a is unique in its ability to selectively activate the STING pathway with high potency and specificity. Unlike some other STING agonists, it has been optimized for stability and bioavailability, making it a promising candidate for clinical applications .

Properties

IUPAC Name

4-chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2N5O/c1-27-11-6-7-13-10(8-11)9-12(16(20)22-13)18-24-25-19-17(21)23-14-4-2-3-5-15(14)26(18)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGPUQXRCXUIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)C3=NN=C4N3C5=CC=CC=C5N=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline
Reactant of Route 2
Reactant of Route 2
4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline
Reactant of Route 3
Reactant of Route 3
4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline
Reactant of Route 4
4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline
Reactant of Route 5
4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline
Reactant of Route 6
Reactant of Route 6
4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline

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